molecular formula C20H20N2O3S B11474437 (3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4-dimethoxyphenyl)methanone

(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4-dimethoxyphenyl)methanone

Cat. No.: B11474437
M. Wt: 368.5 g/mol
InChI Key: DYZYHBUOJVRYAS-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHOXYBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a thienoquinoline core and dimethoxybenzoyl group, contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxybenzoyl chloride with a thienoquinoline derivative under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The resulting intermediate is then subjected to further reactions to introduce the amine group at the 3-position of the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHOXYBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(3,4-DIMETHOXYBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anti-cancer effects. The exact molecular pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Thienoquinoline: Shares the thienoquinoline core but lacks the dimethoxybenzoyl group.

    Dimethoxybenzoyl derivatives: Compounds with similar substituents but different core structures.

Uniqueness

The uniqueness of 2-(3,4-DIMETHOXYBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE lies in its combined structural features, which contribute to its distinct chemical properties and biological activities. The presence of both the thienoquinoline core and the dimethoxybenzoyl group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C20H20N2O3S/c1-24-15-8-7-12(10-16(15)25-2)18(23)19-17(21)13-9-11-5-3-4-6-14(11)22-20(13)26-19/h7-10H,3-6,21H2,1-2H3

InChI Key

DYZYHBUOJVRYAS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C3=C(S2)N=C4CCCCC4=C3)N)OC

Origin of Product

United States

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